2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane): is a chemical compound with the molecular formula C16H30O4 . It consists of 16 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes two oxirane (epoxide) groups connected by a decane chain through oxymethylene linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,10-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) is used as a cross-linking agent in polymer chemistry due to its ability to form strong covalent bonds with various substrates .
Biology: In biological research, this compound is used to study the effects of epoxide-containing molecules on biological systems. It serves as a model compound to investigate the reactivity and toxicity of epoxides .
Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceutical intermediates. The reactivity of the oxirane rings makes it a valuable building block for synthesizing bioactive molecules .
Industry: In the industrial sector, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) is used in the production of epoxy resins, which are widely used in coatings, adhesives, and composite materials .
Wirkmechanismus
The mechanism of action of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking in polymers and the synthesis of bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(glycidyloxy)butane
- Tetramethylene glycol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
Comparison: Compared to these similar compounds, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) has a longer decane chain, which imparts unique properties such as increased flexibility and hydrophobicity. This makes it particularly useful in applications where these properties are desired, such as in the production of flexible epoxy resins .
Eigenschaften
CAS-Nummer |
60553-09-5 |
---|---|
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
2-[10-(oxiran-2-ylmethoxy)decoxymethyl]oxirane |
InChI |
InChI=1S/C16H30O4/c1(3-5-7-9-17-11-15-13-19-15)2-4-6-8-10-18-12-16-14-20-16/h15-16H,1-14H2 |
InChI-Schlüssel |
SRTKZSGXECRYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCCCCCCCCCOCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.